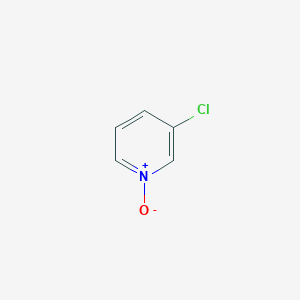

3-Chloropyridine 1-oxide

Descripción general

Descripción

Synthesis Analysis

3-Chloropyridine 1-oxide and its derivatives can be synthesized through various chemical reactions, including nitration, chlorination, acetoxylation, and cyanation of pyridine N-oxides. Chlorination with phosphorus oxychloride has been shown to yield chloropyridine derivatives efficiently (Shiotani et al., 1997). Another study demonstrated the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine using a sequence of oxidation, nitration, and chlorination steps (Feng Xiao-liang, 2006).

Molecular Structure Analysis

The molecular structures of chloropyridine N-oxides, including 3-Chloropyridine 1-oxide, have been investigated using various analytical techniques. Gas-phase electron diffraction studies have determined the structural parameters of chloropyridine N-oxides, shedding light on their molecular geometry and bond lengths (J. F. Chiang & John Song, 1983).

Chemical Reactions and Properties

3-Chloropyridine 1-oxide participates in a variety of chemical reactions, including interactions with sulfate radicals. The kinetics of these reactions have been explored, providing insights into the reactivity and stability of the compound under different conditions (M. L. Dell’Arciprete et al., 2007). Furthermore, novel compounds such as 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide have been synthesized, expanding the utility of chloropyridine N-oxides in organic synthesis (Yang Yun-shang, 2010).

Physical Properties Analysis

The physical properties of 3-Chloropyridine 1-oxide, including its density, melting point, and solubility, are crucial for its application in various chemical processes. Investigations into the complex vibronic structure in the excited and ionic ground states of 3-chloropyridine have provided valuable information about its spectroscopic properties and potential applications in materials science (N. Helle, Tim Raeker, & J. Grotemeyer, 2021).

Chemical Properties Analysis

The chemical properties of 3-Chloropyridine 1-oxide, such as its reactivity towards various reagents and stability under different chemical conditions, have been extensively studied. For instance, the nature of the nucleophilic oxygenation reagent has been shown to be key in the acid-free gold-catalyzed conversion of alkynes to 1,2-dicarbonyls, demonstrating the versatility of chloropyridine N-oxides in catalysis (A. Dubovtsev et al., 2019).

Aplicaciones Científicas De Investigación

Photoisomerization Studies : It is utilized in studying the photoisomerization of benzotriazole n-oxides (Hubert & Anthoine, 2010).

Cyclization Reactions : The compound finds application in cyclizations leading to various pyrido[3,4-e]-as-triazines and their derivatives (Lewis & Shepherd, 1971).

Reactivity Studies : It is used to study the effects of substituents on the nature and yield of products in the reaction with pyridine 1-oxide (Abramovitch & Tomasik, 1975).

Equilibrium Studies : 3-Chloropyridine 1-oxide aids in the study of the equilibrium between tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Lowe-Ma, Nissan, & Wilson, 1990).

Oxidation Studies : It is relevant in studying the oxidation of pyridines with sulphate radicals (Dell’Arciprete et al., 2007).

Vibronic Structure Analysis : This compound is used to study the effect of m-chlorine substitution on the vibronic structure of the first electronically excited and ionic ground states (Helle, Raeker, & Grotemeyer, 2021).

Chemical Synthesis : 3-Chloropyridine 1-oxide allows acid-free gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls, facilitating the synthesis of various compounds (Dubovtsev et al., 2019).

Generation of Chloropyridines : It can be used for generating 3-substituted 2-chloropyridines with a strongly electron-withdrawing group at the 3-position (Yamanaka, Araki, & Sakamoto, 1988).

Photoluminescent Complexes : It forms highly photoluminescent complexes with Eu(III) and Tb(III) cations (Pietraszkiewicz, Mal, & Pietraszkiewicz, 2012).

Derivative Formation : Nitration and chlorination of 3-Chloropyridine 1-oxide yield nitropyridine and chloropyridine derivatives, respectively (Shiotani et al., 1997).

Crystal Structure Studies : 2-mercaptopyridine-1-oxide zinc salt is used for its reactivity and crystal structure analysis (Zhu Hong-jun, 2007).

Coordination Polymer Formation : Pyridine N-oxide reacts with silver(I) perchlorate monohydrate to produce different 1-D coordination polymers (Puttreddy & Steel, 2014).

Toxicity Studies : 3-chloropyridine N-oxide is non-cytotoxic and non-clastogenic, but its cytotoxicity and clastogenicity are linked to the generation of reactive oxygen species (Anuszewska & Koziorowska, 1996).

Cytotoxicity and Genotoxicity Research : The compound showed dose-dependent cytotoxicity and clastogenicity towards V(3) cells (Anuszewska & Koziorowska, 1995).

Hydrogen Bond Studies : The 1:2 complex of 2,6-dimethylpyridine N-oxide with pentachlorophenol forms hydrogen bonds (Dega-Szafran et al., 1997).

Donor Properties Analysis : Pyridine N-oxide has been characterized in various acceptors, including perchlorates, nitrates, and halides (Quagliano et al., 1961).

Molecular Structure Determination : The molecular structures of 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides have been determined (Chiang & Song, 1983).

Nonlinear Optics Material : Methyl-3-nitro-4-pyridine-1-oxide (POM) is a new material with potential applications in nonlinear optics (Hierle, Badán, & Zyss, 1984).

Reactivity Sequence Analysis : The reactivity sequence 2 > 4 >> 3 is discussed in terms of inductive and "built-in solvation" effects (Coppens et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine 1-oxide | |

CAS RN |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)